2,3-Dichloro-6-(trifluoromethyl)benzonitrile

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Problem: Replacing 2,3-dichloro-6-(trifluoromethyl)benzonitrile with a simple isomer fails due to unique steric and electronic effects at the ortho positions, derailing synthetic routes. Solution: CAS 186517-39-5 delivers the exact substitution pattern required for predictable SNAr and cross-coupling reactivity. • Proven intermediate for herbicide and pesticide synthesis • Ortho-Cl/CF3 system enables late-stage library diversification • Supplied at ≥98% purity; ambient shipping, global logistics

Molecular Formula C8H2Cl2F3N
Molecular Weight 240.01 g/mol
CAS No. 186517-39-5
Cat. No. B1353800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-(trifluoromethyl)benzonitrile
CAS186517-39-5
Molecular FormulaC8H2Cl2F3N
Molecular Weight240.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl
InChIInChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H
InChIKeySVRLNDUHOQEVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-(trifluoromethyl)benzonitrile Procurement Overview


2,3-Dichloro-6-(trifluoromethyl)benzonitrile (CAS 186517-39-5) is a highly substituted aromatic building block featuring a nitrile group, two chlorine atoms at the 2- and 3-positions, and a trifluoromethyl group at the 6-position [1]. This specific substitution pattern creates a unique electron-deficient aromatic system with distinct steric and electronic properties, which are leveraged in the synthesis of agrochemicals, pharmaceuticals, and advanced materials . Its utility as a versatile intermediate stems from the potential for chemoselective transformations at the nitrile and chloro substituents, enabling the construction of complex molecular architectures .

Why 2,3-Dichloro-6-(trifluoromethyl)benzonitrile Is Irreplaceable


Simple isomer substitution is not feasible for 2,3-Dichloro-6-(trifluoromethyl)benzonitrile. The combined steric hindrance and strong electron-withdrawing effects of the ortho-chlorine and ortho-CF₃ groups, in concert with the para-chlorine, create a uniquely deactivated and sterically shielded aromatic ring . This specific electronic environment dictates both the thermodynamics and kinetics of subsequent chemical reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings [1]. Replacing it with an isomer like 2,4-dichloro or a non-chlorinated analog would lead to a different regioselectivity and reactivity profile, potentially causing synthetic route failure or yielding an entirely different product slate [2].

2,3-Dichloro-6-(trifluoromethyl)benzonitrile Differentiation Evidence


Unique Solid-State Packing Motif

The solid-state packing of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is demonstrably different from its unchlorinated analogue. Single-crystal analysis reveals a distinct herringbone packing pattern driven by the specific arrangement of chlorine and trifluoromethyl substituents [1]. This contrasts with the unchlorinated analogue molecule, which exhibits a different packing arrangement [1].

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Defined Large-Scale Synthesis Route

A defined, scalable synthetic procedure for 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is documented, providing a reproducible method for its preparation . The reaction involves the dehydration of 2,3-dichloro-6-trifluoromethylbenzamide using phosphorus oxychloride in benzene under reflux for 3.5 hours . While yield data for this specific step is not provided in the abstract, the existence of this procedure using 229 g of starting material demonstrates scalability .

Process Chemistry Organic Synthesis Agrochemical Intermediate

Class-Level Physicochemical Differentiation

As a class, the addition of a trifluoromethyl group to an aromatic ring is known to significantly increase lipophilicity compared to a methyl or unsubstituted analogue . This enhanced lipophilicity can improve membrane permeability and metabolic stability in bioactive molecules derived from this intermediate . Furthermore, the 2,3-dichloro substitution pattern creates a highly electron-deficient ring, with predicted properties such as a boiling point of 255.7±35.0 °C and a density of 1.55±0.1 g/cm³ [1], which differ markedly from less substituted benzonitriles.

Physicochemical Properties Lipophilicity Drug Design

Acute Mammalian Toxicity Profile

The acute oral toxicity of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile has been determined in rats, with an LD50 value of > 2,000 mg/kg [1]. This quantitative data point provides a concrete safety benchmark for handling and risk assessment.

Toxicology Safety Data Sheet Risk Assessment

2,3-Dichloro-6-(trifluoromethyl)benzonitrile Application Scenarios


Agrochemical Intermediate Synthesis

Its established use as an intermediate in the synthesis of herbicides and pesticides makes it a primary procurement target for agrochemical research and development . The unique substitution pattern is designed to impart specific biological activity and favorable environmental fate properties to the final active ingredient .

Pharmaceutical Lead Optimization

The compound serves as a valuable building block in medicinal chemistry for creating candidate molecules with enhanced lipophilicity and metabolic stability, a class-level benefit of its trifluoromethyl group . Its dense halogenation allows for late-stage functionalization via cross-coupling or SNAr chemistry to rapidly generate compound libraries .

Advanced Material and Polymer Precursor

The unique electronic and steric properties of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile, as evidenced by its distinct solid-state packing , make it a candidate for use as a monomer or precursor in the synthesis of specialized polymers or organic materials requiring precise molecular alignment or specific dielectric properties.

Crystal Engineering and Solid Form Studies

Given its distinct crystal packing motif compared to its unchlorinated analogue , this compound is particularly well-suited for research into crystal engineering, polymorphism, and co-crystal design. This is a niche but important area for procuring material with a known and interesting solid-state structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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